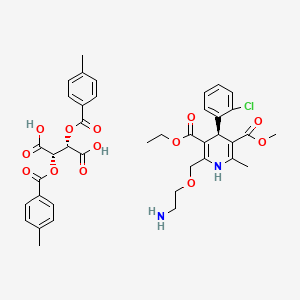

(S)-Amlodipine Di-p-Toluoyl-D-tartrate

Descripción general

Descripción

(S)-Amlodipine Di-p-Toluoyl-D-tartrate is a chiral compound used in various scientific and industrial applications. It is a derivative of amlodipine, a well-known calcium channel blocker used in the treatment of hypertension and angina. The di-p-toluoyl-D-tartrate salt form enhances the compound’s stability and solubility, making it suitable for various research and pharmaceutical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of (S)-Amlodipine Di-p-Toluoyl-D-tartrate involves several steps, starting from the synthesis of amlodipine. The key steps include:

Synthesis of Amlodipine: Amlodipine is synthesized through a multi-step process involving the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent reactions to form the dihydropyridine ring.

Resolution of Enantiomers: The racemic mixture of amlodipine is resolved into its enantiomers using di-p-toluoyl-D-tartaric acid. This is achieved through the formation of diastereomeric salts, which are then separated by crystallization.

Formation of this compound: The (S)-enantiomer of amlodipine is reacted with di-p-toluoyl-D-tartaric acid to form the desired salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Synthesis: The initial steps of synthesizing amlodipine are carried out in large reactors with precise control over reaction conditions to ensure high yield and purity.

Enantiomeric Resolution: Advanced techniques such as high-performance liquid chromatography (HPLC) are used for the resolution of enantiomers on an industrial scale.

Purification and Crystallization: The final product is purified and crystallized to obtain this compound in its pure form.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Amlodipine Di-p-Toluoyl-D-tartrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out to modify the dihydropyridine ring structure.

Substitution: Substitution reactions involving the aromatic rings can lead to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the dihydropyridine ring, and substituted aromatic compounds.

Aplicaciones Científicas De Investigación

(S)-Amlodipine Di-p-Toluoyl-D-tartrate has a wide range of scientific research applications, including:

Chemistry: Used as a chiral resolving agent and in the synthesis of various chiral compounds.

Biology: Studied for its effects on calcium channels and its potential use in biological assays.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.

Mecanismo De Acción

The mechanism of action of (S)-Amlodipine Di-p-Toluoyl-D-tartrate involves its interaction with calcium channels. It inhibits the influx of calcium ions into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and vascular tone regulation.

Comparación Con Compuestos Similares

Similar Compounds

®-Amlodipine Di-p-Toluoyl-D-tartrate: The enantiomer of (S)-Amlodipine with similar chemical properties but different pharmacological effects.

Amlodipine Besylate: Another salt form of amlodipine commonly used in pharmaceuticals.

Nifedipine: A related dihydropyridine calcium channel blocker with similar therapeutic uses.

Uniqueness

(S)-Amlodipine Di-p-Toluoyl-D-tartrate is unique due to its enhanced stability and solubility compared to other forms of amlodipine. Its chiral purity also provides specific pharmacological advantages, making it a valuable compound in both research and therapeutic contexts.

Actividad Biológica

(S)-Amlodipine di-p-toluoyl-D-tartrate is a chiral compound derived from amlodipine, a widely used calcium channel blocker for managing hypertension and angina. This article explores the biological activity of this compound, focusing on its pharmacological effects, analytical methods for its evaluation, and relevant case studies.

1. Pharmacological Profile

(S)-Amlodipine is known for its potent antihypertensive effects. It primarily acts by inhibiting calcium influx into vascular smooth muscle and myocardial cells, leading to vasodilation and reduced blood pressure. The di-p-toluoyl-D-tartrate salt form enhances the solubility and stability of (S)-amlodipine, facilitating its pharmacokinetic properties.

- Calcium Channel Blockade : (S)-amlodipine selectively inhibits L-type calcium channels, reducing intracellular calcium levels, which leads to relaxation of vascular smooth muscle.

- Vasodilation : This mechanism results in decreased peripheral resistance and lower blood pressure.

1.2 Efficacy in Clinical Studies

Clinical trials have demonstrated that (S)-amlodipine effectively lowers systolic and diastolic blood pressure in hypertensive patients. A study indicated that doses ranging from 2.5 mg to 10 mg significantly reduced blood pressure over 24 hours, with a notable reduction in adverse effects compared to racemic amlodipine .

2. Analytical Methods for Evaluation

The analysis of this compound has been conducted using various validated methods:

2.1 High-Performance Liquid Chromatography (HPLC)

- A reverse-phase HPLC method was developed with a mobile phase of acetonitrile and water (80:20 v/v). The method showed a retention time of 5.742 minutes and demonstrated linearity for concentrations between 4 to 24 ppm with an value of 0.999 .

| Parameter | Value |

|---|---|

| Mobile Phase | Acetonitrile:Water (80:20) |

| Flow Rate | 0.8 ml/min |

| UV Detection Wavelength | 249 nm |

| Retention Time | 5.742 min |

| Linearity Range | 4-24 ppm |

| Correlation Coefficient | 0.999 |

2.2 Spectrofluorimetric Method

This method has also been validated for determining concentrations in pharmaceutical formulations, showcasing high accuracy and precision with recoveries between 98.74% and 101.11% .

3.1 Clinical Efficacy

Research has shown that (S)-amlodipine results in fewer side effects compared to racemic amlodipine, particularly concerning peripheral edema . A meta-analysis involving multiple studies indicated that patients receiving (S)-amlodipine experienced similar antihypertensive efficacy but with a significantly lower incidence of adverse effects.

3.2 Comparative Studies

In comparative studies against other antihypertensive agents like lercanidipine and ramipril, (S)-amlodipine demonstrated comparable efficacy while showing better tolerability profiles .

4. Conclusion

This compound exhibits significant biological activity as an effective antihypertensive agent with a favorable safety profile. The analytical methods developed for its evaluation ensure accurate measurement in pharmaceutical formulations, supporting its clinical use.

Future research may focus on exploring the long-term effects of this compound in diverse populations and its potential applications beyond hypertension management.

Propiedades

IUPAC Name |

(2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;3-O-ethyl 5-O-methyl (4S)-2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25ClN2O5.C20H18O8/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h5-8,17,23H,4,9-11,22H2,1-3H3;3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t17-;15-,16-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMFRGMUDAJQAA-CJSNSBGFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C([C@@H]1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.CC1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H43ClN2O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747028 | |

| Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-ethyl 5-methyl (4S)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215226-53-1 | |

| Record name | (2S,3S)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--3-ethyl 5-methyl (4S)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.